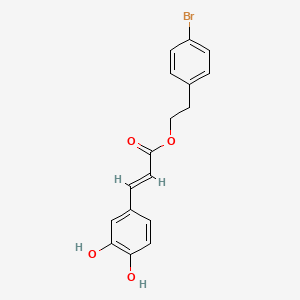
2-(4-bromophenyl)ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group and a dihydroxyphenyl group connected through an ethyl ester linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate typically involves the esterification of 2-(4-bromophenyl)ethanol with (E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the esterification is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.
化学反応の分析
Types of Reactions
2-(4-bromophenyl)ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-(4-bromophenyl)ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of the dihydroxyphenyl group.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(4-bromophenyl)ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets. The dihydroxyphenyl group can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, the compound can inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects. The bromophenyl group may also interact with cellular receptors, influencing cell signaling pathways.
類似化合物との比較
Similar Compounds
- 2-(4-chlorophenyl)ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
- 2-(4-fluorophenyl)ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
- 2-(4-methylphenyl)ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Uniqueness
2-(4-bromophenyl)ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate is unique due to the presence of the bromine atom, which can participate in various substitution reactions, providing a versatile platform for further chemical modifications. The combination of the bromophenyl and dihydroxyphenyl groups also imparts distinct chemical and biological properties to the compound, making it a valuable molecule for research and industrial applications.
特性
分子式 |
C17H15BrO4 |
|---|---|
分子量 |
363.2 g/mol |
IUPAC名 |
2-(4-bromophenyl)ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H15BrO4/c18-14-5-1-12(2-6-14)9-10-22-17(21)8-4-13-3-7-15(19)16(20)11-13/h1-8,11,19-20H,9-10H2/b8-4+ |
InChIキー |
LZYCAZXTUVKHNO-XBXARRHUSA-N |
異性体SMILES |
C1=CC(=CC=C1CCOC(=O)/C=C/C2=CC(=C(C=C2)O)O)Br |
正規SMILES |
C1=CC(=CC=C1CCOC(=O)C=CC2=CC(=C(C=C2)O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4S)-4-[(Z,3R)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B12409339.png)
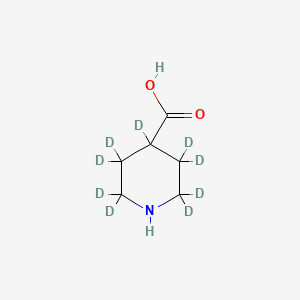
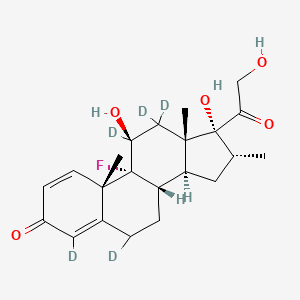

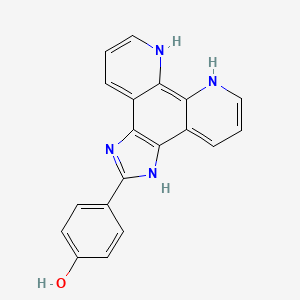
![19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-[[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propanoylamino]acetyl]amino]-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid](/img/structure/B12409359.png)

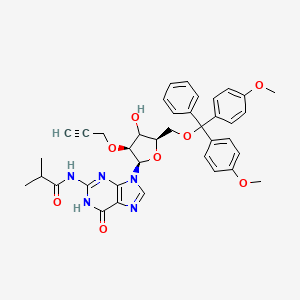

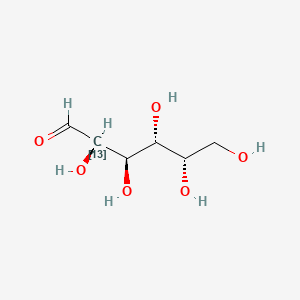
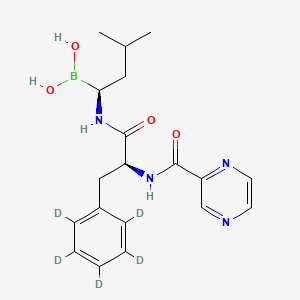

![(1S)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol](/img/structure/B12409398.png)
